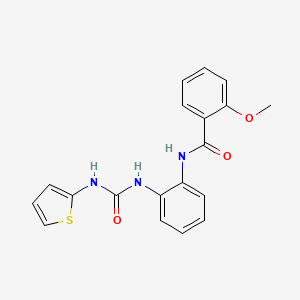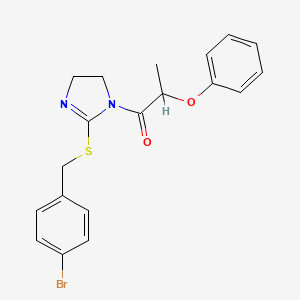![molecular formula C17H17FN2O2S2 B2721170 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine CAS No. 866153-34-6](/img/structure/B2721170.png)
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine is a complex organic compound known for its unique structure and wide range of applications in scientific research. This compound has gained attention due to its potential uses in various fields, including chemistry, biology, and medicine. Its structure features a tetrahydropyrimidine core substituted with benzylsulfanyl and 4-fluorophenylsulfonyl groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine involves several key steps. One common method starts with the reaction of benzylsulfanylamine with an appropriate tetrahydropyrimidine precursor. This is followed by the introduction of the 4-fluorophenylsulfonyl group through a sulfonylation reaction. The conditions for these reactions often involve the use of strong bases or acids, appropriate solvents (e.g., dichloromethane, toluene), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This technique can enhance the efficiency and consistency of the synthesis process, making it suitable for large-scale production. Optimization of reaction parameters, such as flow rates, concentrations, and temperatures, is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactants used.
Common Reagents and Conditions
The chemical reactions of this compound typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with different functional groups. These products can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in diverse chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound has potential applications in studying enzyme inhibition and protein interactions. Its structure allows it to bind to specific biological targets, making it useful for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological targets suggests it could be a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be utilized in the development of novel materials and coatings due to its chemical reactivity and stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl and 4-fluorophenylsulfonyl groups play a crucial role in its binding affinity and specificity. By engaging with these targets, the compound can modulate biochemical pathways, leading to various biological effects. Detailed studies using techniques like X-ray crystallography and molecular docking can provide insights into these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include those with tetrahydropyrimidine cores substituted with different functional groups. Some examples are:
2-(Benzylsulfanyl)-1-[(4-chlorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine
2-(Benzylsulfanyl)-1-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine
Highlighting Uniqueness
What sets 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine apart is the presence of the 4-fluorophenylsulfonyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications and effects compared to its analogues.
That's the low-down on this compound. What else can I delve into for you?
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-5,6-dihydro-4H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S2/c18-15-7-9-16(10-8-15)24(21,22)20-12-4-11-19-17(20)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJUSSMBJFDJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)
![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)
![5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2721098.png)
![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)


![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2721107.png)


